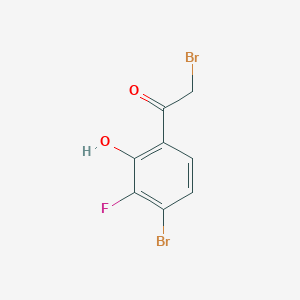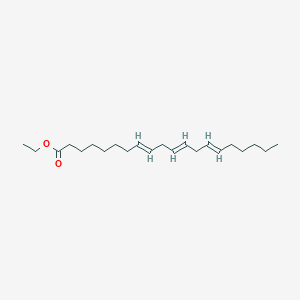
Ethyl 8,11,14-eicosatrienoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihomo-gamma-Linolenic Acid ethyl ester is an ester derivative of Dihomo-gamma-Linolenic Acid, a polyunsaturated omega-6 fatty acid. This compound is of significant interest due to its potential health benefits and applications in various fields, including medicine and biochemistry. The ethyl ester form is often used to enhance the bioavailability and stability of the fatty acid.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Dihomo-gamma-Linolenic Acid ethyl ester typically involves the esterification of Dihomo-gamma-Linolenic Acid with ethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using enzymatic methods. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods: In industrial settings, the production of Dihomo-gamma-Linolenic Acid ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of immobilized enzymes as catalysts is also common, as it allows for the reuse of the catalyst and reduces production costs. The final product is typically purified using distillation or chromatography techniques to ensure high purity.
Types of Reactions:
Oxidation: Dihomo-gamma-Linolenic Acid ethyl ester can undergo oxidation reactions, leading to the formation of hydroperoxides and other oxidative degradation products.
Reduction: Reduction reactions can convert the ester back to the corresponding alcohol and acid.
Hydrolysis: Acidic or basic hydrolysis of the ester yields Dihomo-gamma-Linolenic Acid and ethanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed:
Oxidation: Hydroperoxides and other oxidative degradation products.
Reduction: Dihomo-gamma-Linolenic Acid and ethanol.
Hydrolysis: Dihomo-gamma-Linolenic Acid and ethanol.
科学研究应用
Dihomo-gamma-Linolenic Acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling and membrane structure.
Medicine: Investigated for its potential anti-inflammatory and cardiovascular benefits.
Industry: Utilized in the formulation of dietary supplements and functional foods.
作用机制
The mechanism of action of Dihomo-gamma-Linolenic Acid ethyl ester involves its conversion to Dihomo-gamma-Linolenic Acid in the body. This fatty acid is a precursor to anti-inflammatory eicosanoids, which play a crucial role in modulating inflammatory responses. The molecular targets include enzymes such as cyclooxygenase and lipoxygenase, which are involved in the biosynthesis of eicosanoids.
相似化合物的比较
- Gamma-Linolenic Acid ethyl ester
- Alpha-Linolenic Acid ethyl ester
- Eicosapentaenoic Acid ethyl ester
Comparison: Dihomo-gamma-Linolenic Acid ethyl ester is unique due to its specific role in the biosynthesis of anti-inflammatory eicosanoids. Unlike Gamma-Linolenic Acid ethyl ester, which is a precursor to both pro-inflammatory and anti-inflammatory eicosanoids, Dihomo-gamma-Linolenic Acid ethyl ester primarily leads to the production of anti-inflammatory compounds. This makes it particularly valuable in therapeutic applications aimed at reducing inflammation.
属性
分子式 |
C22H38O2 |
|---|---|
分子量 |
334.5 g/mol |
IUPAC 名称 |
ethyl (8E,11E,14E)-icosa-8,11,14-trienoate |
InChI |
InChI=1S/C22H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h8-9,11-12,14-15H,3-7,10,13,16-21H2,1-2H3/b9-8+,12-11+,15-14+ |
InChI 键 |
XJXHWCQMUAZGAN-NCEJYBGESA-N |
手性 SMILES |
CCCCC/C=C/C/C=C/C/C=C/CCCCCCC(=O)OCC |
规范 SMILES |
CCCCCC=CCC=CCC=CCCCCCCC(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



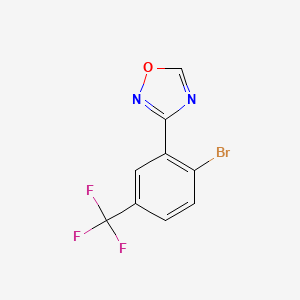
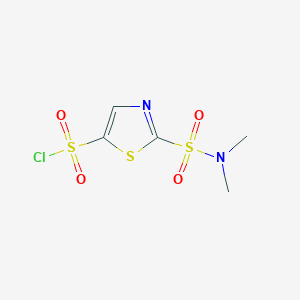
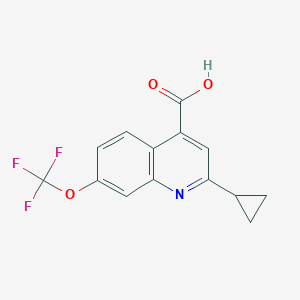
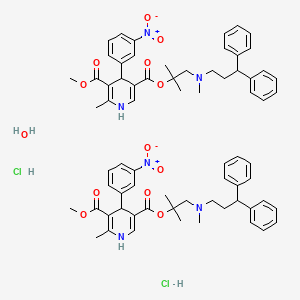

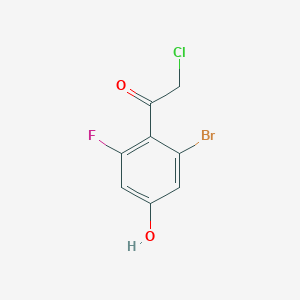
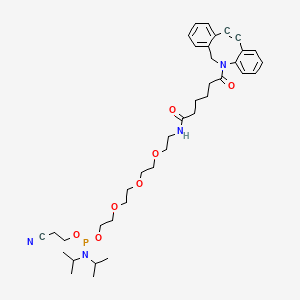
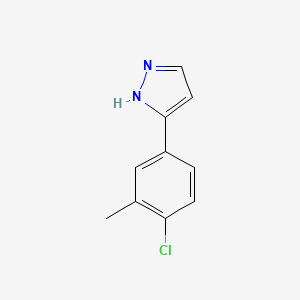
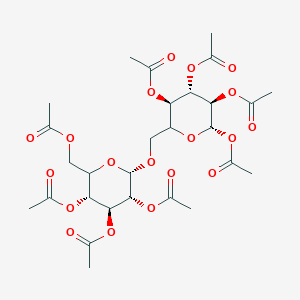
![3-[[2-Hydroxy-2-(p-tolyl)ethyl]amino]-N-phenylbutanamide](/img/structure/B15339259.png)
![{hexahydro-1H-furo[3,4-c]pyrrol-3a-yl}methanol](/img/structure/B15339266.png)
![6-(Benzo-[B]-furan-2-YL)-3-hydroxy-4-(trifluoromethyl)pyridazine](/img/structure/B15339275.png)
